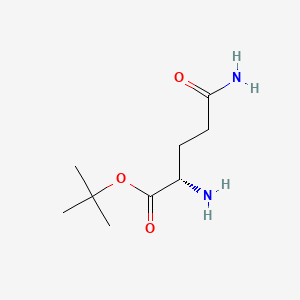
Glutamine T-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamine T-butyl ester, also known as tert-butyl L-glutaminate, is an organic compound with the molecular formula C9H18N2O3. It is a derivative of the amino acid glutamine, where the carboxyl group is esterified with a tert-butyl group. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Glutamine T-butyl ester typically involves the esterification of glutamine with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the ester in good quantities .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of tert-butanol and appropriate catalysts remains central to the process .
Analyse Chemischer Reaktionen
Types of Reactions: Glutamine T-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to glutamine and tert-butanol in the presence of water and an acid or base catalyst.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Glutamine and tert-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glutamine T-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies of amino acid transport and metabolism.
Medicine: Investigated for its potential in drug delivery systems due to its enhanced stability and solubility.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Glutamine T-butyl ester involves its hydrolysis to release glutamine, which then participates in various biochemical pathways. Glutamine is a key amino acid involved in protein synthesis, nitrogen metabolism, and as a precursor for the synthesis of nucleotides and other bioactive molecules . The ester form enhances its stability and facilitates its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Glutamine: The parent amino acid, involved in numerous metabolic processes.
Glutamine Methyl Ester: Another ester derivative with similar applications but different stability and solubility profiles.
Glutamine Ethyl Ester: Similar to the T-butyl ester but with an ethyl group, affecting its chemical properties and applications
Uniqueness: Glutamine T-butyl ester stands out due to its enhanced stability and solubility compared to other esters. This makes it particularly useful in applications requiring prolonged stability and efficient transport .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2,5-diamino-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOPSEUXHSUTJS-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
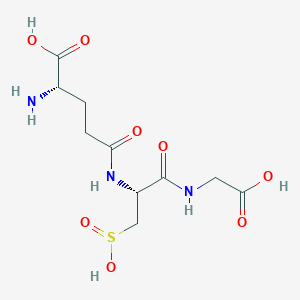
![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)
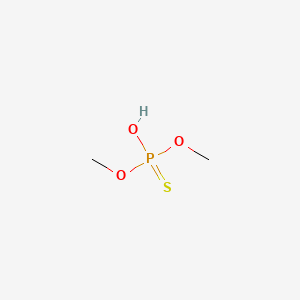
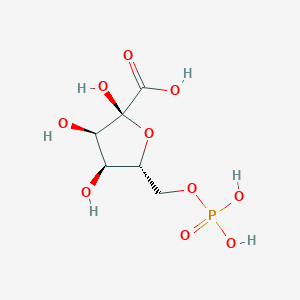

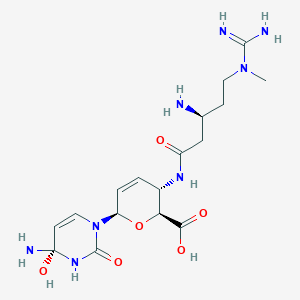
![5-[(3AS,4R,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoic acid](/img/structure/B10758892.png)
![7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid](/img/structure/B10758895.png)

![1-{(2S,5S)-4-Fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-YL}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10758902.png)
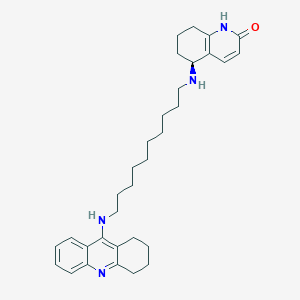

![N-Ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine](/img/structure/B10758913.png)
![3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10758914.png)
